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molecular formula C10H6N2O5 B1355132 2-Hydroxy-6-nitroquinoline-3-carboxylic acid CAS No. 85870-49-1

2-Hydroxy-6-nitroquinoline-3-carboxylic acid

Cat. No. B1355132
M. Wt: 234.16 g/mol
InChI Key: MBKQRJOWRRDAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04382089

Procedure details

A mixture of 9.7 g (37 mmol) of the above ester and 200 ml of 1 N sodium hydroxide is heated on the steam bath for 11/4 hours. The resulting suspension is poured over ice and acidified with 250 ml of 1 N hydrochloric acid. The solid is collected by filtration and washed with water and ethanol to give 8.15 g the title acid, mp>310°.
Name
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:14])[C:8]([C:15]([O:17]CC)=[O:16])=[CH:7]2)([O-:3])=[O:2].[OH-].[Na+]>Cl>[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:14])[C:8]([C:15]([OH:17])=[O:16])=[CH:7]2)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=C(C(NC2=CC1)=O)C(=O)OCC
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on the steam bath for 11/4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The resulting suspension is poured over ice
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
washed with water and ethanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C=C(C(NC2=CC1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.15 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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